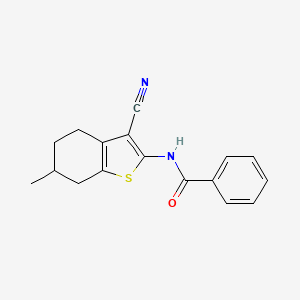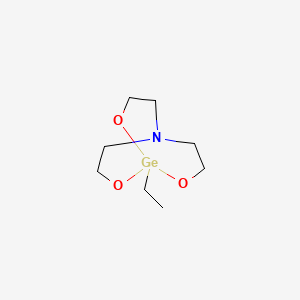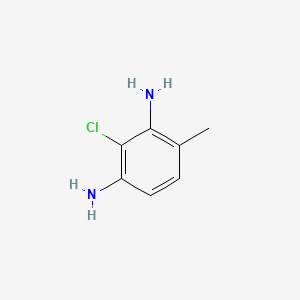![molecular formula C14H15NO B13820724 1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]ethanone is an organic compound that features a pyrrole ring substituted with two methyl groups at the 2 and 5 positions, attached to a phenyl ring which is further connected to an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone typically involves the reaction of 2,5-dimethylpyrrole with a suitable phenyl ethanone derivative. One common method involves refluxing a mixture of 2,5-dimethylpyrrole and the appropriate phenyl ethanone in ethanol with a few drops of glacial acetic acid for several hours . This reaction yields the desired compound after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone largely depends on its application. For instance, as an enzyme inhibitor, it interacts with specific enzyme active sites, blocking their activity. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target enzymes, such as dihydrofolate reductase and enoyl ACP reductase .
Vergleich Mit ähnlichen Verbindungen
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has similar structural features and has been studied for its ability to enhance monoclonal antibody production.
5-[4-(2,5-Dimethylpyrrol-1-yl)phenyl]-1,3,4-oxadiazole-2-thiol: Another related compound with potential antimicrobial properties.
Uniqueness: 1-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]ethanone is unique due to its specific substitution pattern on the pyrrole ring and its ethanone functional group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-11(2)15(10)14-6-4-5-13(9-14)12(3)16/h4-9H,1-3H3 |
InChI-Schlüssel |
IQEUQGCIUZEHAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)

![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)



![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)


